molecular formula C17H18BrNO5S B2826229 4-(Acetylamino)phenyl 4-bromo-3-propoxybenzenesulfonate CAS No. 2380188-20-3

4-(Acetylamino)phenyl 4-bromo-3-propoxybenzenesulfonate

Cat. No.: B2826229
CAS No.: 2380188-20-3
M. Wt: 428.3
InChI Key: WQKZDHGHVDYBQJ-UHFFFAOYSA-N
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Description

4-(Acetylamino)phenyl 4-bromo-3-propoxybenzenesulfonate is an organic compound that features both acetylamino and bromo substituents on a phenyl ring, along with a propoxy group attached to a benzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetylamino)phenyl 4-bromo-3-propoxybenzenesulfonate can be achieved through a multi-step process involving the following key reactions:

    Bromination: The bromination of the phenyl ring can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.

    Propoxylation: The propoxy group can be introduced via a nucleophilic substitution reaction using 3-bromopropanol and a base such as potassium carbonate.

    Sulfonation: The final step involves the sulfonation of the phenyl ring using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent.

Industrial Production Methods

Industrial production of this compound typically involves the optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Acetylamino)phenyl 4-bromo-3-propoxybenzenesulfonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(Acetylamino)phenyl 4-bromo-3-propoxybenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Acetylamino)phenyl 4-bromo-3-propoxybenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active site residues, while the bromo and propoxy groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Acetylamino)phenyl 4-bromo-3-methoxybenzenesulfonate
  • 4-(Acetylamino)phenyl 4-chloro-3-propoxybenzenesulfonate
  • 4-(Acetylamino)phenyl 4-bromo-3-ethoxybenzenesulfonate

Uniqueness

4-(Acetylamino)phenyl 4-bromo-3-propoxybenzenesulfonate is unique due to the specific combination of functional groups, which can confer distinct chemical reactivity and biological activity. The presence of both bromo and propoxy groups allows for versatile chemical modifications and potential interactions with a wide range of molecular targets.

Properties

IUPAC Name

(4-acetamidophenyl) 4-bromo-3-propoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO5S/c1-3-10-23-17-11-15(8-9-16(17)18)25(21,22)24-14-6-4-13(5-7-14)19-12(2)20/h4-9,11H,3,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKZDHGHVDYBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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